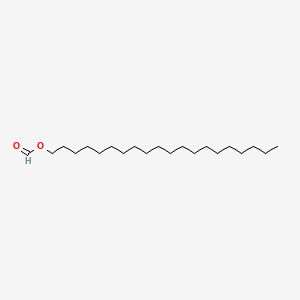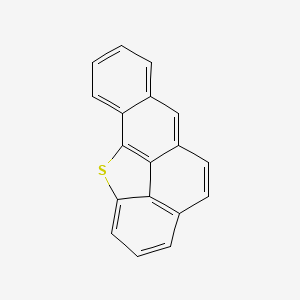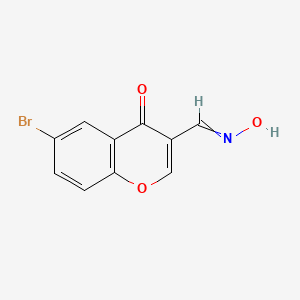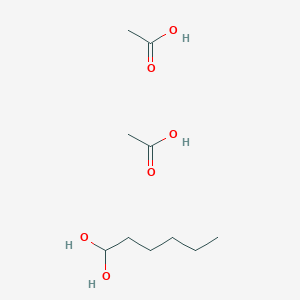
Acetic acid;hexane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hexane-1,1-diol is a compound that combines the properties of acetic acid and hexane-1,1-diol. Acetic acid is a well-known weak acid commonly found in vinegar, while hexane-1,1-diol is an organic compound with two hydroxyl groups attached to a six-carbon chain. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,1-diol can be achieved through several methods. One common approach involves the dihydroxylation of hexane using reagents such as osmium tetroxide or potassium permanganate. This reaction introduces hydroxyl groups at specific positions on the hexane chain, resulting in the formation of hexane-1,1-diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of hexane derivatives. This process typically uses metal-based catalysts and controlled reaction conditions to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;hexane-1,1-diol undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids or their derivatives to form esters, which are useful in various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium dichromate), dehydrating agents (e.g., thionyl chloride), and catalysts (e.g., metal-based catalysts for oxidation reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, esters, and substituted derivatives of hexane-1,1-diol. These products have various applications in chemical synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Acetic acid;hexane-1,1-diol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetic acid;hexane-1,1-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in hexane-1,1-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s ability to undergo oxidation and substitution reactions allows it to participate in various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;hexane-1,1-diol include other diols and carboxylic acids, such as:
1,6-Hexanediol: A diol with similar hydroxyl group placement but without the acetic acid component.
Ethylene glycol: A simpler diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with hydroxyl groups on a three-carbon chain.
Uniqueness
This compound is unique due to its combination of acetic acid and hexane-1,1-diol properties. This combination allows it to participate in a broader range of chemical reactions and applications compared to simpler diols or carboxylic acids .
Eigenschaften
CAS-Nummer |
64847-81-0 |
|---|---|
Molekularformel |
C10H22O6 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
acetic acid;hexane-1,1-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
ODADMGPVYXICRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


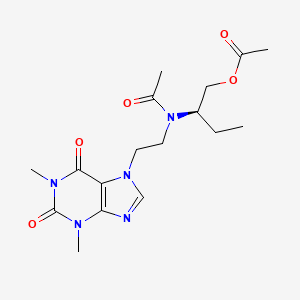

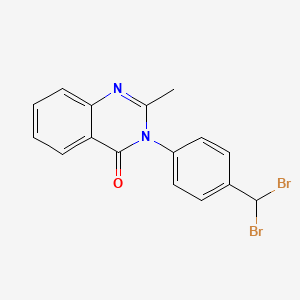
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
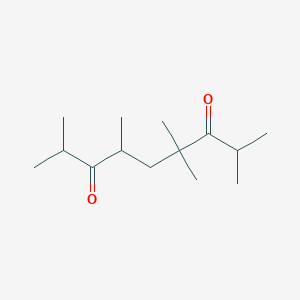
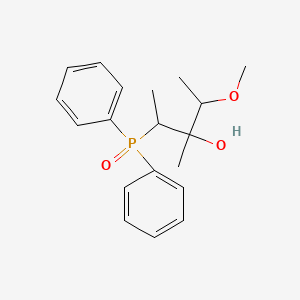
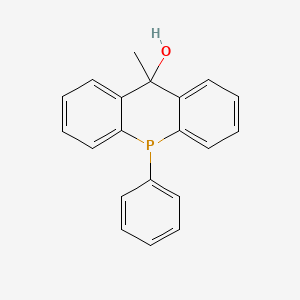
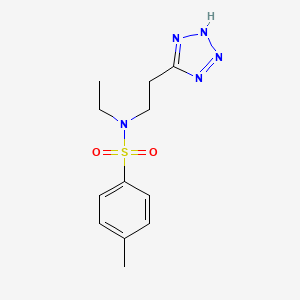
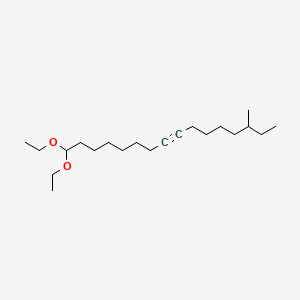

![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
